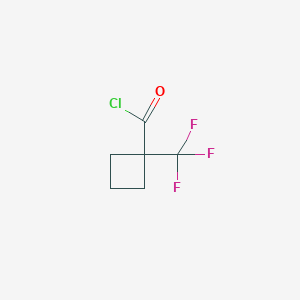![molecular formula C8H7BrN2O B1509594 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-95-7](/img/structure/B1509594.png)
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine
概要
説明
“5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine”, has been reported in the literature . These compounds were synthesized using a series of chemical reactions, and their structures were confirmed by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 5-position and a methoxy group at the 4-position . The InChI key for this compound is RZUBLQHBEOAUAQ-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not detailed in the search results, pyrrolopyridine derivatives are known to participate in various chemical reactions . For instance, they can act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in various types of tumors .
Physical And Chemical Properties Analysis
科学的研究の応用
Pharmacology: FGFR Inhibitors
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine: is utilized in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR) . These inhibitors play a crucial role in cancer therapy, as abnormal FGFR signaling is associated with various types of tumors. Derivatives of this compound have shown effectiveness in inhibiting cancer cell proliferation and migration, making it a valuable asset in oncological pharmacology.
Chemical Synthesis: Building Blocks
This compound serves as a building block in chemical synthesis, particularly in constructing complex organic molecules . Its bromo and methoxy groups make it a versatile intermediate for various coupling reactions, enabling the synthesis of a wide array of organic compounds with potential applications in medicinal chemistry and drug development.
Biochemistry: Protein Kinase Inhibition
In biochemistry, 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is a precursor in synthesizing azaindole-based protein kinase inhibitors . These inhibitors are significant for studying signal transduction pathways in cells and can be instrumental in developing treatments for diseases caused by dysregulated kinase activity.
Industrial Uses: Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is used in the industrial synthesis of active pharmaceutical ingredients (APIs). Its structural features facilitate the creation of APIs that are integral to new drug formulations, especially in the realm of targeted cancer therapies .
Organic Chemistry Research: Azaindole Derivatives
In organic chemistry research, 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine is employed in the discovery and characterization of new azaindole derivatives, which are explored for their therapeutic potential . These derivatives are particularly researched for their kinase inhibitory activity and their role in cancer treatment.
作用機序
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s likely that it interacts with its targets through non-covalent contacts
Biochemical Pathways
Related compounds have been shown to influence various cellular processes .
Result of Action
Some related compounds have been shown to reduce the migration and invasion abilities of certain cells .
Action Environment
It’s known that factors such as temperature, ph, and presence of other molecules can affect the action of similar compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-5-2-3-10-8(5)11-4-6(7)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUVNYSXBIDWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CNC2=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727045 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1092579-95-7 | |
| Record name | 5-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


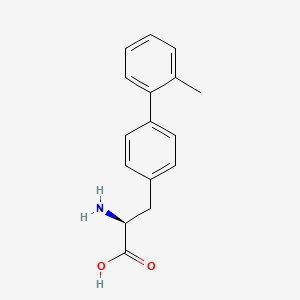
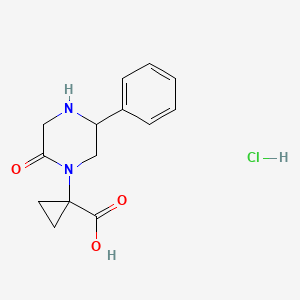
![2-[(5-Methylpyrazine-2-carbonyl)amino]non-8-enoic acid](/img/structure/B1509532.png)
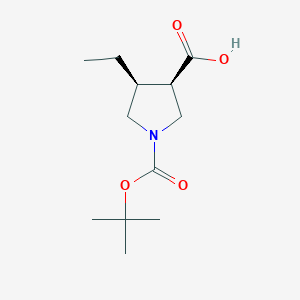
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-thiol](/img/structure/B1509537.png)
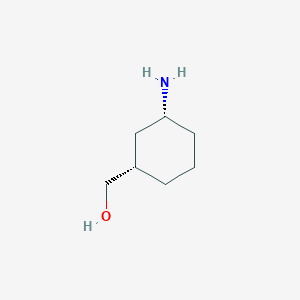
![Ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B1509547.png)
![tert-Butyl 4-((5R,7S)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1509550.png)

![(R)-7-[3-Amino-4-(2,4,5-trifluoro-phenyl)-butyryl]-3-trifluoromethyl-5,6,7,8-tetrahydro-imidazo[1,5-a]pyrazine-1-carboxylic acid methyl ester](/img/structure/B1509574.png)
![3-bromo-5-(1-methyl-1H-pyrazol-4-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1509585.png)
